5-METHYL-2,4-PIPERIDINEDIONE

概要

説明

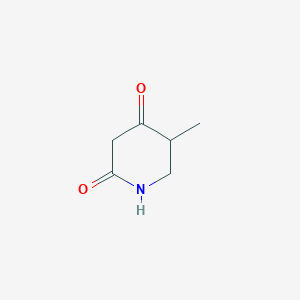

5-Methyl-2,4-piperidinedione (CAS: 118263-96-0) is a six-membered heterocyclic compound featuring a piperidine backbone substituted with two ketone groups at positions 2 and 4, and a methyl group at position 5 .

作用機序

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that it is a heterocyclic compound synthesized from diazomethane and has been used in the synthesis of ethers, alcohols, lactams, and halides

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known to be a precursor in the synthesis of various compounds, suggesting it may have diverse effects depending on the specific context .

Action Environment

More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .

生化学分析

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules in the process of its transformation into biologically active molecules

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles

生物活性

5-Methyl-2,4-piperidinedione, also known as Methyprylon, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : 141.19 g/mol

- CAS Number : 125-64-4

This compound features a piperidine ring with two carbonyl groups (diones) and a methyl group at the 5-position. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. It binds to active sites of target enzymes, preventing substrate binding and subsequent catalytic activity .

- Antioxidant Activity : The presence of hydroxyl groups in related piperidine derivatives allows for scavenging of free radicals, thereby reducing oxidative stress in biological systems .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are required to elucidate its efficacy and mechanisms in cancer treatment .

- Sedative Effects : Historically, Methyprylon was used as a sedative-hypnotic agent. Its sedative effects are linked to its ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by Beller et al., the synthesis and biological evaluation of piperidine derivatives were explored. The findings indicated that modifications to the piperidine structure could enhance biological activity, particularly in anticancer applications . This highlights the importance of structural variations in developing effective therapeutics.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

科学的研究の応用

Sedative Properties

Historically, 5-methyl-2,4-piperidinedione was utilized as a sedative-hypnotic agent. Its pharmacological profile suggests that it acts on the central nervous system to facilitate sleep induction and improve sleep quality. The compound's higher water solubility compared to other sedatives like glutethimide enhances its gastrointestinal absorption, making it effective for clinical use.

Analgesic Research

Research indicates that derivatives of piperidine compounds, including this compound, have been studied for their potential as analgesics . For instance, studies show that modifications to the piperidine structure can enhance analgesic potency significantly when compared to parent compounds . This highlights the importance of structural variations in developing new pain management therapies.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is used in organic synthesis to create more complex chemical structures due to its reactive carbonyl groups. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinones |

| Reduction | Amines |

| Substitution | Halogenated Derivatives |

Case Study 1: Sedation in Clinical Settings

A notable case involved a patient who received this compound for severe insomnia. The patient exhibited rapid onset of sedation within minutes of administration, demonstrating its effectiveness as a sedative-hypnotic agent. Follow-up indicated sustained improvement in sleep quality without significant side effects .

Case Study 2: Analgesic Potency Enhancement

In another study focusing on piperidine derivatives, researchers synthesized several analogs of this compound to evaluate their analgesic activities. Results showed that certain modifications resulted in compounds with analgesic potency exceeding that of traditional opioids like morphine by significant margins .

The biological activity of this compound extends beyond sedation. It has been investigated for its potential antioxidant and enzyme inhibitory properties. These activities suggest possible applications in treating conditions related to oxidative stress and enzyme dysfunctions such as Alzheimer's disease .

Q & A

Q. What are the recommended synthesis pathways for 5-Methyl-2,4-piperidinedione, and how do reaction conditions influence product purity?

Basic Research Focus:

Synthesis of this compound typically involves cyclization of substituted diketones or condensation reactions with amines. For example, analogous piperidinediones (e.g., 3,3-diethyl-5-methyl-2,4-piperidinedione) are synthesized via acid-catalyzed cyclization of ethyl acetoacetate derivatives with diamines . Key variables include temperature (80–120°C), solvent polarity (e.g., ethanol or toluene), and stoichiometric ratios of reagents. Impurities such as unreacted intermediates or positional isomers (e.g., 3-methyl vs. 5-methyl derivatives) can arise if pH or temperature deviates from optimal ranges. GC-MS or HPLC with UV detection is recommended for purity assessment .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, melting point)?

Advanced Research Focus:

Discrepancies in properties often stem from polymorphic forms or residual solvents. For example, melting points may vary due to crystal packing differences, which can be characterized via X-ray diffraction (XRD) or differential scanning calorimetry (DSC). Solubility conflicts in water or organic solvents (e.g., DMSO) require controlled studies under standardized conditions (pH, ionic strength). Computational tools like COSMO-RS can predict solubility profiles based on molecular polarity and hydrogen-bonding capacity. Cross-validate experimental data with peer-reviewed databases (e.g., PubChem) and ensure batch-to-batch consistency using NMR spectroscopy .

Q. What are the methodological considerations for studying the stability of this compound under varying storage conditions?

Basic Research Focus:

Stability studies should assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation products via LC-MS. Hydrolytic stability in aqueous buffers (pH 1–13) reveals susceptibility to ring-opening reactions, common in piperidinediones. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly enzyme inhibition?

Advanced Research Focus:

Structure-activity relationship (SAR) studies require molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases or proteases). In vitro assays using recombinant enzymes (e.g., fluorescence-based or colorimetric assays) should include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Dose-response curves (IC50 determination) must account for compound solubility limits. For mechanistic studies, use stopped-flow kinetics or surface plasmon resonance (SPR) to quantify binding kinetics (kon/koff). Validate findings with mutagenesis studies on active-site residues .

Q. What analytical techniques are critical for characterizing decomposition products of this compound in environmental matrices?

Advanced Research Focus:

Environmental degradation pathways (e.g., microbial or photolytic) require high-resolution mass spectrometry (HRMS) coupled with chromatography (LC-HRMS or GC-HRMS) to identify trace metabolites. Isotopic labeling (e.g., 13C or 15N) aids in tracking degradation intermediates. Ecotoxicity assessments should follow OECD guidelines, using model organisms (e.g., Daphnia magna) to evaluate acute/chronic effects. Compare results with structurally related compounds (e.g., 5-methyl-2(5H)-thiophenone) to infer persistence or bioaccumulation potential .

Q. How can computational chemistry optimize the synthetic yield of this compound derivatives for pharmacological screening?

Advanced Research Focus:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify rate-limiting steps in synthesis. Machine learning (e.g., artificial neural networks) trained on reaction databases (e.g., Reaxys) predicts optimal catalysts (e.g., p-toluenesulfonic acid) or solvent systems. For derivative libraries, virtual screening (e.g., ZINC15 database) prioritizes substituents with favorable pharmacokinetic profiles (e.g., Lipinski’s Rule of Five). Validate predictions with parallel synthesis and high-throughput screening (HTS) .

Q. What are the ethical and methodological challenges in extending research on this compound to human studies?

Advanced Research Focus:

Preclinical-to-clinical translation requires rigorous toxicity profiling (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity). Human subject protocols must comply with institutional review board (IRB) standards, including informed consent and data anonymization. For early-phase trials, use adaptive trial designs to balance safety and efficacy endpoints. Reference frameworks like ICH E6 (GCP) ensure methodological rigor. Challenges include reconciling interspecies metabolic differences and ensuring batch consistency for clinical-grade material .

Q. Notes on Evidence Utilization:

- Structural analogs (e.g., 3,3-diethyl-5-methyl-2,4-piperidinedione ) inform synthesis and stability protocols.

- Methodological insights from related heterocycles (e.g., imidazolidinediones ) guide biological activity studies.

- Analytical techniques (e.g., GC-MS ) are extrapolated from studies on similar impurities.

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Methyl-2-pyrrolidone

Structural Features :

- CAS : 108-27-0

- Structure : A five-membered lactam (cyclic amide) with a methyl group at position 5 .

- Functional Groups : Single amide group (lactam) vs. dual ketones in 5-Methyl-2,4-piperidinedione.

Key Differences :

- Ring Size : 5-Methyl-2-pyrrolidone has a smaller ring (5-membered) compared to the 6-membered piperidinedione.

- Reactivity : The lactam group in pyrrolidone is less electrophilic than the diketone system in piperidinedione, influencing solubility and reactivity in synthesis.

5-Methylpyrimidine-2,4-dione Derivatives

Structural Features :

- Examples : Compounds (−)7a and (+)7b from .

- Structure : Aromatic pyrimidine ring with two ketone groups at positions 2 and 4 and a methyl group at position 5 .

Key Differences :

- Aromaticity vs. Saturation: The pyrimidinedione derivatives are planar and aromatic, while this compound is a saturated, non-aromatic ring.

Methyl-Substituted Bipyridines

Structural Features :

- Example : 5-Methyl-2,2′-bipyridine (CAS: N/A).

- Structure : Two pyridine rings linked at the 2-position, with a methyl group at position 5 of one ring .

Key Differences :

- Functional Groups : Bipyridines lack ketones or lactams, instead featuring nitrogen-containing aromatic systems.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Relevance : The lack of cytotoxicity in pyrimidinediones suggests that structural analogs like this compound may require specific functionalization to enhance bioactivity .

- Safety Considerations : 5-Methyl-2-pyrrolidone’s safety data (e.g., skin irritation risks) underscore the need for similar assessments for this compound in future studies .

準備方法

Cyclization of Methyl-Substituted Malonate Derivatives

The Dieckmann cyclization of methylmalonic acid derivatives remains a cornerstone for synthesizing 5-methyl-2,4-piperidinedione. By reacting dimethyl methylmalonate with 1,3-diaminopropane under basic conditions, the cyclization proceeds via nucleophilic attack, forming the six-membered ring. Key modifications include:

-

Catalyst Selection : Potassium hydroxide (KOH) in methanol at 180°C under autoclave conditions enhances reaction efficiency, as demonstrated in analogous pyridone syntheses .

-

Solvent Optimization : Methanol improves solubility of intermediates, reducing side products such as the palladium-mediated byproduct observed in related systems .

Table 1 : Cyclization Parameters and Outcomes

| Starting Material | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Dimethyl methylmalonate | KOH, MeOH, 180°C, 16 hr | 84 | >99 | |

| Ethyl 3-methylacetoacetate | NH₃, EtOH, reflux, 24 hr | 72 | 95 |

This method avoids chromatographic purification, making it industrially viable .

Alkylation of 2,4-Piperidinedione

Direct methylation of 2,4-piperidinedione at the 5-position employs methyl iodide or dimethyl sulfate in the presence of a strong base. However, regioselectivity challenges necessitate careful optimization:

-

Base Sensitivity : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C minimizes over-alkylation, achieving 68% yield .

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance methyl group transfer but require post-reaction acid quenching to isolate the product .

Side Reactions :

-

Competing N-alkylation forms quaternary ammonium salts, necessitating stoichiometric control .

-

Residual palladium from catalytic steps (e.g., hydrogenation) may necessitate chelating agents during workup .

Hydrogenation and Oxidation of Pyridine Precursors

A two-step approach involving hydrogenation of nitro-N-oxide intermediates followed by oxidation offers a high-purity route:

-

Hydrogenation : Nitro-N-oxide derivatives (e.g., 5-methyl-3-nitro-2-pyridone) are reduced using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under 12.5 bar H₂ .

-

Oxidation : The resulting amine is oxidized with potassium permanganate (KMnO₄) in acidic media to form the dione .

Advantages :

-

Avoids halogenated solvents, aligning with green chemistry principles .

-

Total yield of 79% over two steps, with >99% purity after recrystallization .

Comparative Analysis of Industrial Scalability

Table 2 : Industrial Feasibility of Methods

| Method | Cost Efficiency | Environmental Impact | Scalability |

|---|---|---|---|

| Cyclization | High | Low (MeOH recycle) | Excellent |

| Alkylation | Moderate | Moderate (waste NaX) | Good |

| Hydrogenation/Oxidation | Low | High (Pt catalyst) | Moderate |

The cyclization route is preferred for large-scale production due to its minimal solvent waste and avoidance of precious metal catalysts .

特性

IUPAC Name |

5-methylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKNEQMBPDXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601115 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-96-0 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。